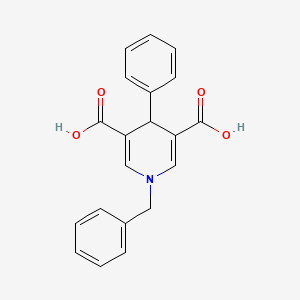
Dimethyl 2-(4-hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl)-2-(prop-2-yn-1-yl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate is a complex organic compound with a unique structure featuring multiple functional groups, including hydroxyl, trimethylsilyl, and propynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate typically involves multi-step organic reactions. One common approach is the alkylation of malonate esters with appropriate alkynyl and silyl-protected intermediates. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the malonate ester, followed by the addition of the alkynyl halide and silyl-protected alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Pd/C, hydrogen gas
Substitution: TBAF, nucleophiles
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alkenes or alkanes
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and proteins. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate
- Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-butyn-1-yl)malonate
- Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-pentyn-1-yl)malonate
Uniqueness
Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate stands out due to its specific combination of functional groups, which confer unique reactivity and stability.
Properties
Molecular Formula |
C17H22O5Si |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
dimethyl 2-(4-hydroxy-6-trimethylsilylhexa-2,5-diynyl)-2-prop-2-ynylpropanedioate |
InChI |
InChI=1S/C17H22O5Si/c1-7-11-17(15(19)21-2,16(20)22-3)12-8-9-14(18)10-13-23(4,5)6/h1,14,18H,11-12H2,2-6H3 |
InChI Key |
JVGIIYIZQHEJIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC#C)(CC#CC(C#C[Si](C)(C)C)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15334613.png)

![Methyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B15334631.png)

![2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B15334636.png)



![N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B15334659.png)

![[(1R,2R,3S,4S)-2-[(tert-Butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxybenzyl)oxy]cyclopentyl]methanol](/img/structure/B15334678.png)
![2-(2-Furyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15334686.png)

